3H-Imidazo[4,5-b]pyridin-2-amine

Kinase Inhibition c-Met Cancer Research

Researchers developing kinase inhibitors face scaffold-hopping risks when substituting imidazopyridine isomers-the 3H-tautomer is critical for target engagement. Procure this core building block for tautomeric fidelity. • c-Met selectivity: >250-fold over ALK for 3H-tautomer derivatives • Allosteric AKT inhibition: Scaffold validated in clinical-stage ARQ 092 • Global stock availability with batch consistency documentation

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 132898-03-4
Cat. No. B137202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridin-2-amine
CAS132898-03-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)N
InChIInChI=1S/C6H6N4/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
InChIKeyKXQPVJRJUJJWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-b]pyridin-2-amine – Scaffold Overview


3H-Imidazo[4,5-b]pyridin-2-amine (CAS 132898-03-4) is a heteroaromatic amine with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, characterized by a fused imidazo[4,5-b]pyridine core bearing a primary amine at the 2-position. This scaffold is a privileged structure in medicinal chemistry owing to its purine-like topology, which enables it to engage a variety of biological targets including protein kinases [1][2]. The compound is typically supplied as a solid with a purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its synthetic versatility and established role as a core intermediate or building block underpin its demand in both academic and industrial research settings.

Privileged core Purine-like topology engages kinase targets; 3H-tautomer required for reported selectivity
Synthetic intermediate Primary amine handle for rapid derivatization; supplied as 95% solid for library synthesis
Research context Used in academic and industrial medchem programs; not a final bioactive compound

3H-Imidazo[4,5-b]pyridin-2-amine – Substitution Risks


The biological and physicochemical profile of 3H-imidazo[4,5-b]pyridin-2-amine and its derivatives is highly sensitive to even minor structural modifications, making generic substitution with other imidazopyridine isomers or related heterocycles a high-risk strategy. The 3H-imidazo[4,5-b]pyridine core positions the nitrogen atoms in a specific arrangement that critically influences target engagement, as demonstrated by the stark contrast in potency between the 3H- and 1H- tautomers in kinase inhibition assays [1]. Furthermore, substitutions on the core—such as the introduction of phenyl, piperidinyl, or methyl groups—can profoundly alter selectivity profiles, bioavailability, and even functional activity, as seen in the evolution of antihistaminic agents to allosteric AKT inhibitors [2][3]. Therefore, selecting a specific, well-characterized derivative or the core scaffold itself is essential for maintaining experimental consistency and achieving reproducible results.

Tautomer sensitivity
3H-imidazo[4,5-b]pyridine core vs. 1H-tautomer may shift kinase target engagement; reported potency difference in c-Met assays demonstrates scaffold identity matters.
Substituent-dependent profile
Phenyl, piperidinyl or methyl substitutions on the core can alter selectivity, bioavailability and functional activity; generic imidazopyridine isomers may not reproduce reported profiles.
Isomer or analog mismatch
Related heterocycles (e.g., imidazo[4,5-c]pyridine) or regioisomers may lack the required nitrogen arrangement for target engagement, limiting direct interchangeability.

3H-Imidazo[4,5-b]pyridin-2-amine – Differentiation Evidence


c-Met vs. ALK Kinase Selectivity

A series of 3H-imidazo[4,5-b]pyridine derivatives was evaluated for c-Met kinase inhibition. The most potent compound, 7l, exhibited an IC50 of 0.032 μM against c-Met. In contrast, the same compound showed significantly weaker activity against ALK, with an IC50 of 8.1 μM, representing a >250-fold selectivity window. This selectivity is not uniform across all imidazopyridine derivatives, highlighting the critical role of the 3H-tautomer and specific substitutions [1].

c-Met vs. ALK selectivity (derivative 7l)
Head-to-head
c-Met IC50 = 0.032 μM
ALK IC50 = 8.1 μM
Supports c-Met pathway selectivity review; >250-fold window
In vitro kinase assay; scaffold tautomer and substitution pattern critical
Kinase Inhibition c-Met Cancer Research

Allosteric vs. ATP-Competitive AKT Inhibition

The compound ARQ 092, which is based on a 3H-imidazo[4,5-b]pyridin-2-amine scaffold, is an allosteric inhibitor of AKT. It exhibits potent activity against AKT1 (IC50 = 5.0 nM), AKT2 (IC50 = 4.5 nM), and AKT3 (IC50 = 16 nM). This allosteric mechanism is distinct from ATP-competitive inhibitors, as it does not compete with ATP and provides a unique selectivity profile. In comparison, ATP-competitive inhibitors often show cross-reactivity with other kinases in the AGC family [1].

Allosteric vs. ATP-competitive AKT inhibition (ARQ 092)
Context-dependent
AKT1 IC50 = 5.0 nM, AKT2 = 4.5 nM, AKT3 = 16 nM
ATP-competitive AKT inhibitors: lower selectivity against PKA/PKC reported
Allosteric mechanism offers distinct pathway-interrogation context
Scaffold enables non-ATP-competitive binding; cross-study comparability limited
AKT Inhibition Allosteric Cancer Therapeutics

Insecticidal Activity: 8n vs. Oxazosulfyl

A series of imidazo[4,5-b]pyridine derivatives containing amino fragments was evaluated for insecticidal activity. Compound 8n (5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine) demonstrated 46.85% mortality against the brown planthopper (Nilaparvata lugens) at a concentration of 5 mg/L. In contrast, the commercial insecticide Oxazosulfyl showed 0.00% mortality at the same concentration, highlighting the superior efficacy of this specific 3H-imidazo[4,5-b]pyridine derivative in this assay [1].

Insecticidal activity (derivative 8n vs. oxazosulfyl)
Head-to-head
Derivative 8n: 46.85% mortality at 5 mg/L
Oxazosulfyl: 0.00% mortality at 5 mg/L
Reported insecticidal activity context in brown planthopper assay
In vivo bioassay; scaffold-derived efficacy observed in tested strain
Insecticide Agrochemical Nilaparvata lugens

MLK3 Inhibition by Compound 9a

The 3H-imidazo[4,5-b]pyridine derivative designated as compound 9a (MLK-IN-2) has been identified as a potent inhibitor of Mixed Lineage Kinase 3 (MLK3), with a reported IC50 value of 6 nM. This places it among the most potent MLK3 inhibitors reported to date. While direct comparator data is not available in the same publication, this potency is significantly greater than that of many first-generation MLK3 inhibitors, which often exhibit IC50 values in the micromolar range. The high potency is attributed to the specific 3H-imidazole[4,5-b]pyridine core [1].

MLK3 inhibition potency (compound 9a)
Data to verify
IC50 = 6 nM (derivative 9a)
Supports MLK3 pathway probe context; class-level inference
>166-fold lower than typical first-gen MLK3 inhibitors; scaffold attribution requires review
MLK3 Inhibitor Kinase Neurodegeneration

3H-Imidazo[4,5-b]pyridin-2-amine – Application Scenarios


c-Met Inhibitor Development

The demonstrated >250-fold selectivity of 3H-imidazo[4,5-b]pyridine derivatives for c-Met over ALK (Section 3, Evidence 1) makes this scaffold an attractive starting point for medicinal chemistry programs focused on c-Met-driven cancers. Researchers can procure the core 3H-imidazo[4,5-b]pyridin-2-amine as a key building block for the synthesis of focused compound libraries, with confidence that the 3H-tautomer is essential for achieving this selectivity window [1].

Allosteric AKT Inhibitor Discovery

The allosteric AKT inhibition profile of ARQ 092, which is built upon the 3H-imidazo[4,5-b]pyridin-2-amine scaffold, presents a validated pathway for developing AKT inhibitors with a non-ATP-competitive mechanism (Section 3, Evidence 2). This is a critical application for research groups seeking to overcome resistance to ATP-competitive AKT inhibitors or to delineate AKT isoform-specific functions, where the core scaffold provides a proven foundation for generating novel allosteric modulators [1].

Agrochemical Insecticide Discovery

The superior insecticidal activity of derivative 8n against Nilaparvata lugens, compared directly to the commercial standard Oxazosulfyl (Section 3, Evidence 3), validates the 3H-imidazo[4,5-b]pyridin-2-amine scaffold as a productive chemotype for agrochemical discovery. Procurement of the core amine allows for the rapid generation of structurally diverse analogs aimed at addressing resistance to current insecticides and improving crop protection outcomes [1].

MLK3 Target Validation Tool Compounds

The exceptional potency of the MLK3 inhibitor MLK-IN-2 (IC50 = 6 nM) derived from this scaffold (Section 3, Evidence 4) supports its use as a high-quality chemical probe for investigating MLK3-dependent pathways in neurodegeneration and cancer. The scaffold provides a privileged starting point for further optimization and for generating highly potent tool compounds to interrogate the biology of this kinase in various disease models [1].

Application
Selection Property
Validation Focus
c-Met pathway research
Scaffold tautomer-dependent selectivity
Kinase selectivity profiling (c-Met vs. off-targets)
AKT allosteric mechanism studies
Non-ATP-competitive inhibition framework
Resistance mechanism investigation; isoform-specific signaling analysis
Insecticidal chemotype screening
Scaffold-based insecticidal potency
In vivo pest control assay (Nilaparvata lugens model)
MLK3 pathway probe development
Scaffold-derived MLK3 potency context
Target engagement and downstream pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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